molecular formula C22H26N2O4S B4621539 [1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid

[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid

Cat. No.: B4621539
M. Wt: 414.5 g/mol
InChI Key: VQUYNEQPBQYTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.16132849 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agonist and Antagonist Interaction Studies

  • CCK(1) Receptor Binding : A study explored the interaction of structurally related molecules with the human cholecystokinin CCK(1) receptor, demonstrating how different compounds can serve as either agonists or antagonists based on their interaction sites on the receptor. This research is significant for drug development, offering insights into receptor-ligand interactions and pharmacological characteristics (Gouldson et al., 2000).

Synthesis and Evaluation of Derivatives

  • 1,3,4-Oxadiazole Derivatives : Derivatives of acetic acids, like those synthesized in this study, were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. This underscores the potential of such compounds in medicinal chemistry and pharmacology research (Manjunatha et al., 2010).

Antioxidant and Enzyme Inhibition

  • Metal Complexes with Inhibitory Activities : The study on metal complexes of novel amino acid bearing Schiff base ligand, emphasizing their antioxidant properties and selective xanthine oxidase inhibitory activities. This research contributes to the development of compounds with potential therapeutic applications (Ikram et al., 2015).

Ligand Synthesis and Catalysis

  • α-Phosphanyl Amino Acids : The synthesis of α-phosphanyl amino acids reveals their application in catalysis, despite their sensitivity to hydrolysis and oxidation. Such studies are foundational for developing new catalysts in synthetic chemistry (Lach et al., 2016).

Biochemical Tagging and Sensor Development

  • Tagged and Carrier-linked Auxins : Indole-3-acetic acid derivatives were developed for creating biochemical tags and molecular probes. This innovative approach can be applied in biochemical research for studying plant hormones and their roles in plant physiology (Ilić et al., 2005).

Chemical Sensing and Selectivity

  • Colorimetric Sensor for Cysteine and Homocysteine : A photochromic diarylethene compound exhibited high selectivity as a colorimetric sensor for detecting cysteine and homocysteine, showcasing the potential of chemically synthesized compounds in developing selective sensors for biomedical applications (Zheng et al., 2013).

Properties

IUPAC Name

2-[1-[2-[[3-carbamoyl-4-(2,5-dimethylphenyl)thiophen-2-yl]amino]-2-oxoethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-13-5-6-14(2)15(9-13)16-12-29-21(19(16)20(23)28)24-17(25)10-22(11-18(26)27)7-3-4-8-22/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3,(H2,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYNEQPBQYTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)NC(=O)CC3(CCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
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[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
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[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
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[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
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[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
Reactant of Route 6
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[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.